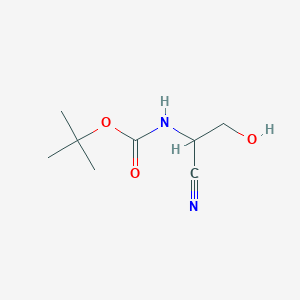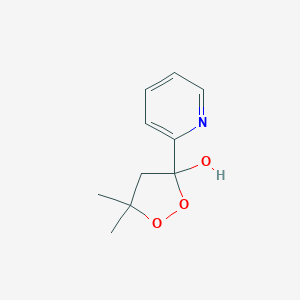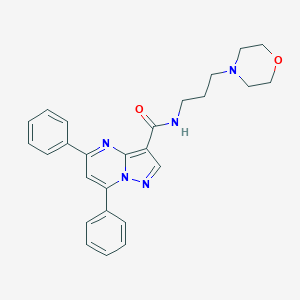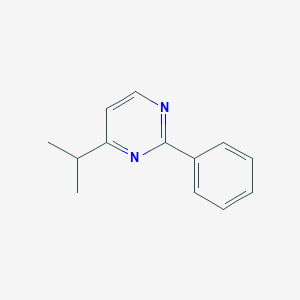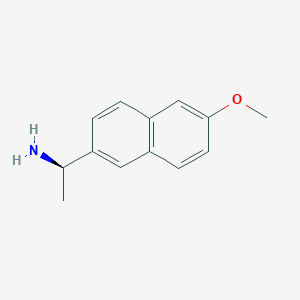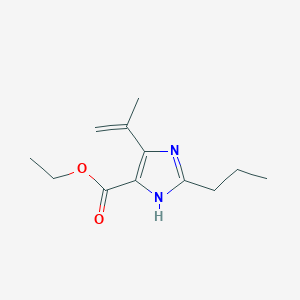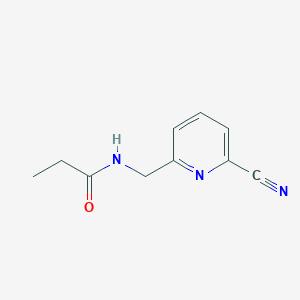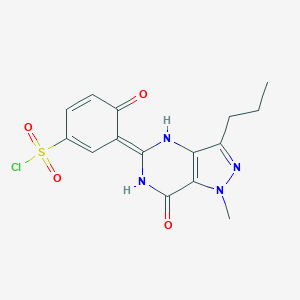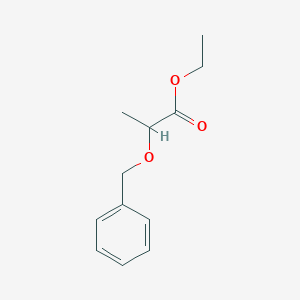
Artéméther A
Vue d'ensemble
Description
Arteannuin A is a naturally occurring compound found in the root of the shrub Arteannuin B, which is native to tropical and subtropical regions of South America. It has been used for centuries as a medicinal plant, and is currently being studied for its potential medicinal properties. Arteannuin A has been found to possess anti-inflammatory, antioxidant, anti-tumor, and anti-bacterial activities. Additionally, it has been found to have potential applications in the treatment of cancer, diabetes, and other diseases.
Applications De Recherche Scientifique
Traitement Antimalarique
L'artémisinine a été découverte pour la première fois pour ses propriétés antipaludiques puissantes. Il est largement utilisé comme médicament efficace contre le paludisme, en particulier dans les régions où une résistance à d'autres médicaments antipaludiques s'est développée .
Activité Antitumorale
Des études ultérieures ont montré que l'artémisinine possédait des fonctions antitumorales. Elle peut réduire la prolifération cellulaire, inhiber l'angiogenèse et induire l'apoptose dans les cellules cancéreuses .
Effets Anti-arythmiques
La recherche a indiqué que l'artémisinine peut avoir des effets anti-arythmiques, bien que les mécanismes spécifiques et les applications cliniques potentielles soient encore à l'étude .
Propriétés Anti-fibrotiques
L'artémisinine s'est avérée avoir des activités anti-fibrotiques, suggérant son utilisation potentielle dans le traitement des maladies caractérisées par des processus fibrotiques .
Traitement de la Schistosomiase
Au-delà de son utilisation antipaludique, l'artémisinine montre une activité contre la schistosomiase, une maladie parasitaire causée par des vers plats trématodes .
Applications Antivirales
Des études récentes ont testé des composés, notamment des dérivés de l'artémisinine, pour leur activité anti-SARS-CoV-2, indiquant des applications thérapeutiques potentielles contre les virus .
Mécanisme D'action
Target of Action
Arteannuin A, also known as Arteannuin B (ATB), is a sesquiterpene lactone found in the traditional Chinese medicine Artemisia annua . It primarily targets the ubiquitin-conjugating enzyme UBE2D3 and neprilysin (also known as CD10) . UBE2D3 is involved in the activation of NF-κB signaling, which is associated with many inflammatory disorders . Neprilysin is a common acute lymphoblastic leukemia antigen .
Mode of Action
Arteannuin A interacts with its targets to inhibit the activation of NF-κB signaling . It achieves this by inhibiting the ubiquitination of receptor-interacting protein 1 (RIP1) and NF-κB essential modulator (NEMO), which are required for NF-κB activation . This inhibition serves as a potential approach for alleviating inflammatory disorders .
Biochemical Pathways
The biochemical pathway of Arteannuin A involves the conversion of amorphadiene to artemisinic acid and dihydroartemisinic acid . The activation of NF-κB signaling requires the ubiquitination of RIP1 and NEMO . Therefore, the inhibition of this ubiquitination by Arteannuin A affects these pathways and their downstream effects .
Pharmacokinetics
Arteannuin A has very low solubility and a very short half-life . This makes it challenging for clinical use. The development of arteannuin a sustained-release microspheres has been shown to improve its bioavailability .
Result of Action
Arteannuin A effectively diminishes the generation of NO and PGE 2 by down-regulating iNOS and COX2 expression . It also decreases the mRNA expression and release of IL-1β, IL-6, and TNF-α in LPS-exposed RAW264.7 macrophages . The anti-inflammatory effect of Arteannuin A is further demonstrated in LPS-treated BMDMs and TNF-α-activated RAW264.7 cells .
Action Environment
The action, efficacy, and stability of Arteannuin A can be influenced by various environmental factors. For instance, the development of Arteannuin A sustained-release microspheres has been shown to improve its feasibility for clinical applications . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Arteannuin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme ubiquitin-conjugating enzyme UBE2D3, which is involved in the NF-κB signaling pathway . Arteannuin A inhibits the ubiquitination of receptor-interacting protein 1 (RIP1) and NF-κB essential modulator (NEMO), thereby preventing the activation of NF-κB and reducing inflammation . Additionally, Arteannuin A has been shown to modulate glycolysis in tumor cells, indicating its potential role in cancer therapy .
Cellular Effects
Arteannuin A exerts significant effects on various types of cells and cellular processes. In macrophages, it reduces the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2) . It also decreases the mRNA expression and release of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) . These effects highlight Arteannuin A’s potential as an anti-inflammatory agent.
Molecular Mechanism
The molecular mechanism of Arteannuin A involves its interaction with specific biomolecules and pathways. Arteannuin A covalently binds to the catalytic cysteine residue of UBE2D3, inhibiting its function and preventing the ubiquitination of RIP1 and NEMO . This inhibition leads to the suppression of NF-κB activation, which is a key regulator of inflammation and immune responses . Additionally, Arteannuin A’s modulation of glycolysis in tumor cells suggests its potential role in altering cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Arteannuin A have been observed to change over time. Studies have shown that Arteannuin A has a low burst release and stable in vitro release for up to one week when formulated into sustained-release microspheres . This stability is crucial for its potential therapeutic applications. Long-term studies have demonstrated that Arteannuin A can maintain its anti-inflammatory and anti-tumor activities over extended periods .
Dosage Effects in Animal Models
The effects of Arteannuin A vary with different dosages in animal models. In studies involving mice, Arteannuin A exhibited significant anti-inflammatory effects at doses up to 40 mg/kg without causing toxicity or behavioral abnormalities . Higher doses may lead to reduced efficacy and potential adverse effects . These findings underscore the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
Arteannuin A is involved in several metabolic pathways. It is biosynthesized in the glandular trichomes of Artemisia annua through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways . The key enzymes involved in these pathways include HMG-CoA reductase (HMGR) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) . Arteannuin A’s role in these pathways highlights its importance in the plant’s secondary metabolism.
Transport and Distribution
Within cells and tissues, Arteannuin A is transported and distributed through various mechanisms. Studies have shown that Arteannuin A can be formulated into sustained-release microspheres, which enhance its distribution and prolong its therapeutic effects . The compound’s low solubility and short half-life necessitate such formulations for effective clinical use .
Subcellular Localization
The subcellular localization of Arteannuin A is crucial for its activity and function. Arteannuin A is primarily localized in the cytoplasm, where it interacts with key enzymes and proteins involved in inflammatory and metabolic pathways . The presence of specific targeting signals or post-translational modifications may direct Arteannuin A to specific cellular compartments, enhancing its therapeutic efficacy .
Propriétés
IUPAC Name |
(1R,4R,7R,8S,12S)-7,11-dimethyl-2-oxatricyclo[6.3.1.04,12]dodec-10-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-7-3-6-10-11-9(7)5-4-8(2)12(11)15-13(10)14/h4,7,9-12H,3,5-6H2,1-2H3/t7-,9+,10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAMURHMZFPMIP-BGOACCFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C3C1CC=C(C3OC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]3[C@H]1CC=C([C@@H]3OC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



